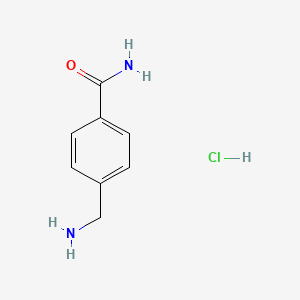

4-(氨基甲基)苯甲酰胺盐酸盐

描述

4-(Aminomethyl)benzamide hydrochloride is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. It serves as a core structure for the development of inhibitors against viruses such as Ebola and Marburg, as well as for its anticonvulsant and antibacterial properties .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzamide derivatives has been explored in several studies. For instance, a series of these compounds were synthesized to evaluate their potential as entry inhibitors for Ebola and Marburg viruses. The synthetic routes allowed for the creation of a wide variety of structures, including indolines . Another study described the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs, which were found to inhibit histone deacetylase and show antitumor activity . Additionally, the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was reported, with the most potent isomer identified for its affinity for 5-HT4 receptors .

Molecular Structure Analysis

The molecular structure of 4-(aminomethyl)benzamide derivatives has been characterized using various spectroscopic techniques. For example, two polymorphs of a related compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, another derivative, was determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of 4-(aminomethyl)benzamide derivatives has been explored in the context of their biological activity. The compounds synthesized for Ebola and Marburg virus inhibition did not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug development . The ion-associate complex formation of 4-amino-N-[2 (diethylamino) ethyl] benzamide with tetraphenylborate was studied, revealing insights into bioactive molecule-receptor interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)benzamide derivatives have been extensively studied. The polymorphs of a related compound showed different thermal behaviors, with one form being more thermodynamically stable . The antibacterial activity and computational study of the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide provided information on its electronic characteristics and molecular electrostatic potential . Additionally, fluorinated polyamides and poly(amide imide)s based on a related diamine exhibited excellent solubility, thermal stability, and mechanical properties .

科学研究应用

抗氧化活性

4-(氨基甲基)苯甲酰胺盐酸盐: 已经被研究了其潜在的抗氧化特性。抗氧化剂在对抗生物系统中的氧化应激方面至关重要,氧化应激会导致细胞损伤和各种疾病。 该化合物清除自由基、螯合金属离子和作为总抗氧化剂的能力使其成为进一步研究开发治疗氧化应激引起的疾病的候选药物 .

抗菌应用

研究表明,苯甲酰胺衍生物,包括4-(氨基甲基)苯甲酰胺盐酸盐,具有抗菌活性。这种应用在医学领域具有重要意义,特别是在开发新的抗生素以对抗耐药细菌菌株方面。 该化合物对革兰氏阳性菌和革兰氏阴性菌的有效性突出了其作为广谱抗菌剂的潜力 .

抗炎特性

苯甲酰胺衍生物的抗炎特性已得到充分证明4-(氨基甲基)苯甲酰胺盐酸盐可用于合成减轻炎症的化合物,炎症是许多疾病的常见症状,包括关节炎和其他自身免疫性疾病 .

癌症治疗研究

苯甲酰胺在癌症治疗研究中显示出前景,因为它们能够抑制肿瘤生长和增殖4-(氨基甲基)苯甲酰胺盐酸盐可作为抗肿瘤药物合成的前体或成分,有助于开发新型癌症疗法 .

药物发现和开发

4-(氨基甲基)苯甲酰胺盐酸盐的灵活结构使其成为药物分子中宝贵的连接体。 它在药物发现中的应用已得到探索,特别是在设计具有有利几何形状以与特定生物靶点结合的分子方面,例如某些疾病中的突变蛋白 .

工业应用

除了医药和制药应用之外,苯甲酰胺衍生物还用于各种工业领域4-(氨基甲基)苯甲酰胺盐酸盐由于其化学性质和反应活性,可能在塑料和橡胶工业、造纸工业,甚至农业中得到应用 .

天然产物的合成

苯甲酰胺衍生物存在于许多天然产物中4-(氨基甲基)苯甲酰胺盐酸盐可用于合成复杂天然化合物,这些化合物具有从调味剂到药物的多种应用 .

神经学研究

像4-(氨基甲基)苯甲酰胺盐酸盐这样的化合物与治疗神经系统疾病,如青少年多动症相关。 它在针对神经通路药物合成中的作用可能为治疗各种精神疾病开辟新的途径 .

安全和危害

属性

IUPAC Name |

4-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXRQYPUIDTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585805 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20188-40-3 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)